1,3-Diazabicyclo(3.1.0)hex-3-EN-2-one, 4-amino-
説明
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
Imexon enters the cell and binds to glutathione and other sulfhydryl compounds, effectively preventing them from scavenging the toxic free radicals. So, particularly in the rapidly dividing cancer cell, free radical build-up in the presence of imexon leads to changes in mitochondrial membrane potential and ultimately to the mitochondria swelling and bursting. Mitochondrial proteins, in particular cytochrome c, are released into the cytoplasm and this activates caspase-mediated apoptosis resulting in cancer cell death. This sequence of events has been well characterized and published in several papers in leading cancer journals. Imexon is probably the only cancer drug under development at this time which exploits this mechanism of action. Imexon is an inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis that is also a target for gemcitabine. Imexon is also a cell cycle inhibitor and in the presence of the drug cells accumulate in S phase. |
|---|---|
CAS番号 |
59643-91-3 |
分子式 |
C4H5N3O |
分子量 |
111.10 g/mol |
IUPAC名 |
4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-2-1-7(2)4(8)6-3/h2H,1H2,(H2,5,6,8) |
InChIキー |
BIXBBIPTYBJTRY-UHFFFAOYSA-N |
異性体SMILES |
C1[C@@H]2N1C(=O)N=C2N |
正規SMILES |
C1C2N1C(=O)NC2=N |
外観 |
Solid powder |
他のCAS番号 |
59643-91-3 |
純度 |
>98% |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BM 06002; BM-06002; BM06002; NSC 313425; NSC313425; NSC-313425; Imexon; Amplimexon. |
製品の起源 |
United States |
Molecular Mechanisms of Imexon Action in Cancer Cells
Redox Homeostasis Disruption and Oxidative Stress Induction
A primary mechanism of Imexon's anticancer activity is its ability to disrupt the delicate balance of redox homeostasis within cancer cells, leading to a state of oxidative stress. This is achieved through direct interaction with cellular thiols and the subsequent generation of damaging reactive oxygen species.
Cellular Thiol Binding and Depletion (e.g., Cysteine, Glutathione)
Imexon is known to be a thiol-reactive agent. aacrjournals.org It readily binds to sulfhydryl groups present in crucial intracellular antioxidant molecules such as cysteine and glutathione (B108866) (GSH). nih.gov This interaction occurs through the opening of its aziridine (B145994) ring, forming adducts with these thiols. researchgate.net In human myeloma 8226 cells, treatment with Imexon has been shown to deplete the cellular stores of both cysteine and glutathione. nih.gov The depletion of these critical thiols compromises the cell's primary defense against oxidative damage, making it more susceptible to the cytotoxic effects of oxidative stress. nih.gov The inhibition of glutathione synthesis through agents like buthionine sulfoximine (B86345) has been shown to enhance Imexon's cytotoxicity, further highlighting the importance of thiol depletion in its mechanism of action. nih.gov Conversely, supplementing with N-acetylcysteine (NAC), a precursor to cysteine and glutathione, can protect myeloma cells from Imexon-induced cytotoxicity. nih.gov
Generation of Reactive Oxygen Species (ROS)
The depletion of cellular thiols by Imexon leads to an increase in intracellular reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which can cause significant damage to cellular components including DNA, proteins, and lipids. researchgate.net In pancreatic cancer cells, Imexon treatment resulted in a dose-dependent elevation of ROS, even at low concentrations. researchgate.net Similarly, in sensitive myeloma cell lines, Imexon treatment was associated with the formation of ROS. nih.gov This accumulation of ROS contributes significantly to the oxidative stress state induced by Imexon, pushing the cancer cells towards apoptotic cell death. researchgate.netnih.gov
Mitochondrial Dysfunction and Apoptotic Cascade Activation
Mitochondria play a central role in the life and death of a cell, and they are a key target of Imexon's cytotoxic activity. The oxidative stress induced by Imexon directly impacts mitochondrial integrity and function, initiating a cascade of events that culminates in apoptosis.
Alterations in Mitochondrial Membrane Potential (Δψm)
A critical event in Imexon-induced apoptosis is the disruption of the mitochondrial membrane potential (Δψm). researchgate.netresearchgate.net The Δψm is essential for mitochondrial function, including ATP production. A loss of this potential is an early indicator of mitochondrial dysfunction and a commitment to apoptosis. In pancreatic cancer cells, a 72-hour exposure to Imexon resulted in a loss of mitochondrial membrane potential. researchgate.netnih.gov Flow cytometric studies in sensitive myeloma cell lines also demonstrated a loss of Δψm following Imexon treatment. nih.gov This disruption is believed to be a direct consequence of the increased oxidative stress within the mitochondria. researchgate.net
Cytochrome c Release from Mitochondria
The loss of mitochondrial membrane potential is often followed by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. nih.gov One such critical factor is cytochrome c. nih.govarizona.edu In healthy cells, cytochrome c is a component of the electron transport chain. nih.gov However, upon its release into the cytosol, it plays a key role in activating the apoptotic cascade. nih.gov Studies in RPMI8226 myeloma cells have shown that Imexon treatment leads to the release of cytochrome c from the mitochondria into the cytosol. arizona.edu
Caspase Activation Pathways (e.g., Caspase-3, Caspase-8, Caspase-9)
The release of cytochrome c into the cytoplasm triggers the activation of a family of proteases called caspases, which are the executioners of apoptosis. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. nih.govnih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for dismantling the cell. nih.govnih.gov
Imexon has been shown to activate this intrinsic apoptotic pathway. In RPMI8226 myeloma cells, Imexon treatment resulted in the time- and concentration-dependent activation of caspase-9 and caspase-3. nih.gov Interestingly, Imexon's mechanism also involves the activation of caspase-8, which is typically associated with the extrinsic, or death receptor-mediated, apoptotic pathway. researchgate.netnih.gov In pancreatic cancer cells, exposure to Imexon led to the activation of caspases-3, -8, and -9. researchgate.netnih.gov Furthermore, in certain dexamethasone-sensitive and -resistant myeloma cell lines, Imexon-induced apoptosis was found to be dependent on caspase-8. aacrjournals.orgnih.gov This suggests that Imexon may trigger apoptosis through multiple, and potentially interconnected, caspase activation pathways.
Table 1: Effects of Imexon on Redox Homeostasis and Apoptosis in Cancer Cells
| Cell Line | Effect | Observation |
|---|---|---|
| Human Myeloma 8226 | Thiol Depletion | Depletion of cellular cysteine and glutathione stores. nih.gov |
| Pancreatic Cancer Cells | ROS Generation | Dose-dependent increase in reactive oxygen species. researchgate.net |
| Pancreatic Cancer Cells | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential after 72h exposure. researchgate.netnih.gov |
| RPMI8226 Myeloma Cells | Cytochrome c Release | Release of cytochrome c from mitochondria to the cytosol. arizona.edu |
| RPMI8226 Myeloma Cells | Caspase Activation | Time- and concentration-dependent activation of caspase-9 and -3. nih.gov |
| Pancreatic Cancer Cells | Caspase Activation | Activation of caspases-3, -8, and -9. researchgate.netnih.gov |
| Dexamethasone-sensitive and -resistant Myeloma Cells | Caspase-8 Dependence | Imexon-induced apoptosis is dependent on caspase-8. aacrjournals.orgnih.gov |
Morphological Changes in Mitochondria
A primary target of Imexon's cytotoxic activity is the mitochondrion, the powerhouse of the cell. Treatment with Imexon induces significant morphological alterations in the mitochondria of susceptible cancer cells, particularly in multiple myeloma. researchgate.netyoutube.com Electron microscopy studies have revealed that Imexon causes mitochondrial swelling or enlargement as an early event following exposure. researchgate.netresearchgate.net This change in mitochondrial structure is observable within hours of treatment. researchgate.net
These morphological changes are intrinsically linked to an increase in reactive oxygen species (ROS) and a concurrent reduction in the mitochondrial membrane potential (Δψm). researchgate.netnih.gov The loss of mitochondrial membrane integrity is a critical step in the apoptotic cascade. The enlargement of mitochondria may be a cellular attempt to dilute the accumulating ROS. nih.gov This mitochondrial-specific damage is further evidenced by findings that Imexon affects mitochondrial DNA while leaving nuclear DNA unharmed. researchgate.net
| Cancer Cell Line | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| RPMI 8226 (Myeloma) | Mitochondrial Enlargement | Significant swelling observed via transmission electron microscopy. | researchgate.net |
| RPMI 8226 (Myeloma) | Reduced Mitochondrial Membrane Potential | Flow cytometry showed a loss of Δψm. | researchgate.net |
| NCI-H929 (Myeloma) and NB-4 (Leukemia) | Increased Reactive Oxygen Species (ROS) | Imexon treatment led to the formation of ROS. | researchgate.net |
| MiaPaCa-2 (Pancreatic) | Loss of Mitochondrial Membrane Potential | Observed after 72 hours of exposure to IC80 concentration. | nih.gov |
Cellular Signaling Pathway Modulation
Imexon's influence extends beyond direct mitochondrial damage, as it modulates several key cellular signaling pathways that are critical for cancer cell survival and proliferation.
While Imexon is primarily known as a pro-oxidant agent, research has shown that it can also enhance the cytotoxicity of other chemotherapeutic agents, such as gemcitabine (B846), through the inhibition of ribonucleotide reductase (RNR). nih.govresearchgate.net RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. nih.gov By inhibiting RNR, Imexon can disrupt the supply of deoxyribonucleotides, thereby impeding DNA replication and sensitizing cancer cells to DNA-damaging agents. nih.gov
Imexon treatment has been shown to cause significant perturbations in the cell cycle of cancer cells. In human pancreatic cancer cell lines, Imexon induces cell cycle arrest, particularly in the G2 phase. nih.gov This arrest prevents cells from entering mitosis and undergoing cell division. Following exposure to Imexon, MiaPaCa-2 pancreatic cancer cells were observed to arrest in the G2 phase, which was associated with the activation of caspases 3, 8, and 9, key executioners of apoptosis. nih.gov The induction of a G2/M arrest is a common mechanism for anticancer agents that cause DNA damage or interfere with the mitotic machinery. The synergy observed between Imexon and certain pyrimidine-based antimetabolites may be related to the induction of cell cycle arrest in the S-phase. nih.gov
| Cell Line | Imexon Concentration | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|
| MiaPaCa-2 | ≤200 µM | 48 h | Non-lethal growth arrest | nih.gov |
| MiaPaCa-2 | 300 µM | ≥48 h | G2 phase arrest and activation of caspases 3, 8, and 9 | nih.gov |
As a consequence of the oxidative stress induced by Imexon, cancer cells activate an adaptive antioxidant response in an attempt to counteract the damaging effects of ROS. Studies have shown that Imexon treatment leads to the up-regulation of a number of antioxidant genes. aacrjournals.org Notably, the expression of thioredoxin reductase-1, glutaredoxin-2, and peroxiredoxin-3 is increased in peripheral blood mononuclear cells from patients treated with Imexon. nih.govaacrjournals.org These enzymes play crucial roles in maintaining the cellular redox balance and protecting cells from oxidative damage. aacrjournals.org
The activation of antioxidant gene expression by Imexon is mediated by the regulation of redox-sensitive transcription factors, primarily activator protein-1 (AP-1) and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govaacrjournals.org Imexon treatment has been shown to increase the binding of AP-1 to its consensus sequence in myeloma cells. aacrjournals.org Supershift analysis has indicated that this AP-1 binding activity is predominantly composed of c-Jun, with a minor contribution from Jun-D. aacrjournals.org Similarly, Imexon promotes the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE), leading to the transcriptional activation of Nrf2-regulated antioxidant genes. aacrjournals.org This activation of AP-1 and Nrf2 represents a key cellular response to the oxidative stress induced by Imexon. nih.gov
Mechanistic Distinction from DNA-Alkylating Chemotherapeutics
Imexon, a 2-cyanoaziridine-containing compound, exerts its anticancer effects through a molecular mechanism that is fundamentally distinct from that of traditional DNA-alkylating chemotherapeutics. aacrjournals.orgnih.gov While both classes of agents can ultimately lead to apoptosis, or programmed cell death, in cancer cells, their primary cellular targets and modes of action differ significantly. ashpublications.orgnih.gov The principal mechanism of Imexon involves the induction of oxidative stress through interaction with cellular thiols, rather than direct covalent modification of DNA, which is the hallmark of alkylating agents. ashpublications.orgmdpi.com
The primary mode of action for DNA-alkylating agents involves the covalent attachment of an alkyl group to DNA. mdpi.comwikipedia.org This direct damage to the DNA structure can occur at various points, including the formation of cross-links within a single DNA strand (intra-strand) or between two different strands (inter-strand). nih.gov Such modifications obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. nih.govwikipedia.org
In stark contrast, the 2-cyano group in Imexon's structure prevents it from causing DNA alkylation, a feature that was intentionally designed to reduce the toxicity associated with older aziridine compounds. nih.gov Instead of directly targeting DNA, Imexon's cytotoxic activity is primarily mediated by its reaction with intracellular sulfhydryl-containing molecules, most notably glutathione (GSH). drugbank.comnih.gov This interaction leads to the depletion of cellular thiol pools, which are crucial components of the cell's antioxidant defense system. ashpublications.orgnih.gov
The depletion of glutathione and other thiols disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). nih.govresearchgate.net Elevated levels of ROS can inflict damage on various cellular components, including lipids, proteins, and, indirectly, DNA through oxidative stress. aacrjournals.orgnih.gov This surge in oxidative stress is a key trigger for the downstream events in Imexon-induced apoptosis. nih.gov
The apoptotic pathway initiated by Imexon is closely linked to mitochondrial dysfunction. The increase in ROS can lead to a loss of mitochondrial membrane potential, followed by the release of cytochrome c into the cytoplasm. drugbank.comnih.gov This event activates a cascade of caspases, including caspase-3, caspase-8, and caspase-9, which are key executioners of apoptosis. aacrjournals.orgnih.govcancer.gov While some studies have noted that very high concentrations of Imexon can lead to the production of markers of oxidative DNA damage, its primary mechanism at clinically relevant concentrations is not direct DNA damage but rather the induction of apoptosis through redox-mediated pathways. aacrjournals.orgnih.gov
This distinction is significant because it suggests that Imexon may be effective in tumors that have developed resistance to traditional DNA-alkylating agents through mechanisms such as enhanced DNA repair. wikipedia.org The consistent synergy observed when Imexon is combined with DNA-alkylating agents in preclinical studies may be attributed to Imexon's ability to lower the cellular threshold for damage by depleting protective thiols, thereby rendering cancer cells more susceptible to the DNA-damaging effects of the alkylating agents. nih.gov
Table 1: Mechanistic Comparison of Imexon and DNA-Alkylating Agents
| Feature | Imexon | DNA-Alkylating Agents |
|---|---|---|
| Primary Target | Cellular thiols (e.g., glutathione) | DNA |
| Primary Mechanism | Induction of oxidative stress via thiol depletion | Covalent attachment of alkyl groups to DNA |
| Effect on DNA | Indirect oxidative damage at high concentrations | Direct damage, including intra- and inter-strand cross-links |
| Initiation of Apoptosis | Mitochondrial pathway triggered by ROS | DNA damage response pathways |
| Key Molecular Events | Glutathione depletion, ROS accumulation, loss of mitochondrial membrane potential, caspase activation | DNA adduct formation, DNA strand breaks, cell cycle arrest |
| Synergy | Synergistic with DNA-alkylating agents, potentially by lowering the threshold for DNA damage | N/A |
Preclinical Evaluation of Imexon S Antitumor Efficacy
In Vitro Cytotoxicity and Antiproliferative Effects
Imexon has shown dose- and time-dependent cytotoxicity in a variety of cancer cell lines uzh.chashpublications.orgnih.govaacrjournals.org. The cytotoxic mechanism often involves the induction of apoptosis iiarjournals.orgashpublications.orgnih.govaacrjournals.org.
Activity in Hematological Malignancies (e.g., Multiple Myeloma, Lymphoma, Leukemia)
Imexon exhibits promising antitumor activity in hematological malignancies, including multiple myeloma, lymphoma, and leukemia cell lines iiarjournals.orguzh.chashpublications.orgashpublications.orgnih.gov. In a study using fresh human tumors in an in vitro colony assay, Imexon demonstrated selective toxicity against human myeloma with an inhibitory concentration (IC₅₀) of 0.2 μg/ml iiarjournals.org. Imexon reduced viability in several malignant cell lines, including RPMI 8226 and NCI-H929 myeloma cells, and NB-4 acute promyelocytic leukemia cells, with IC₅₀ values typically in the 30-40 μM range after 48 hours ashpublications.orgscilit.com. Early preclinical studies also noted a selective inhibitory effect on B lymphocytes and demonstrated cytotoxicity in lymphoma cell lines ashpublications.org. Imexon significantly augmented the radiosensitivity of human lymphoma cell lines, H9 and Raji, inducing apoptosis and cell cycle redistribution iiarjournals.orguzh.ch. Imexon has shown significant broad antimyeloma cytotoxic activity in both dexamethasone-sensitive and -resistant, and chemotherapy-sensitive and -resistant myeloma cell lines, with IC₅₀ values generally below 50 μM aacrjournals.org.
Activity in Solid Tumor Cell Lines (e.g., Pancreatic, Lung, Breast, Prostate, Melanoma, Ovarian)
Imexon has also demonstrated activity against various solid tumor cell lines iiarjournals.orguzh.ch. It has shown promising antitumor activity in lung and pancreatic cancer cell line models iiarjournals.orguzh.chnih.gov. Imexon induced concentration-dependent and time-dependent apoptosis in a panel of six human pancreatic carcinoma cell lines nih.gov. The mean IC₅₀ for growth inhibition in these pancreatic cancer cell lines was 200 μM (with a range of 64-358 μM) after a 48-hour exposure nih.gov. Imexon was also found to be synergistic in vitro when combined with DNA-binding agents (such as cisplatin, dacarbazine (B1669748), and melphalan) and pyrimidine-based antimetabolites (like cytarabine, fluorouracil, and gemcitabine) in human melanoma (A375) and myeloma (RPMI 8226) cell lines iiarjournals.orguzh.ch. Studies have investigated Imexon's activity in other solid tumor types, including breast, prostate, and ovarian cancer wikipedia.orgcancer.govmdpi.com.
Analysis of Cell Line Sensitivity and Resistance Profiles
Different cell lines exhibit distinct sensitivities to Imexon ashpublications.orgscilit.com. For instance, while RPMI 8226, NCI-H929 myeloma cells, and NB-4 acute promyelocytic leukemia cells were sensitive, the U266 myeloma cell line was substantially less sensitive, with a significantly higher IC₅₀ ashpublications.orgscilit.com. A study comparing the cytotoxicity in seven human multiple myeloma cell lines observed a wide range of sensitivity nih.gov. The sensitivity pattern, from most to least sensitive, was IM-9 > 8226/S > MM.1S, ARH-77, H929 > 8226/I > U266 nih.gov.
Mechanisms of resistance have been investigated. In Imexon-resistant U266 cells, the reduction of mitochondrial membrane potential (Δψm) and increased levels of reactive oxygen species (ROS), which are observed in sensitive cell lines upon Imexon treatment, were not detected ashpublications.orgresearchgate.netscilit.com. Resistance in RPMI8226/I cells, an Imexon-resistant cell line derived from RPMI8226 cells, was associated with maintained mitochondrial membrane potential and low levels of ROS after Imexon exposure aacrjournals.orgnih.gov. This resistant cell line also showed increased levels of glutathione (B108866) and enhanced expression of antiapoptotic mitochondrial proteins like Bcl-2 and thioredoxin-2 aacrjournals.orgnih.gov. Cross-resistance was observed in RPMI8226/I cells to agents known to induce oxidative stress, including arsenic trioxide and doxorubicin (B1662922) nih.govaacrjournals.orgnih.gov. Resistance in human multiple myeloma cell lines has been correlated with increased CuZnSOD levels nih.gov.
In Vivo Efficacy Studies in Murine Models
Imexon has demonstrated antitumor activity in various murine tumor models iiarjournals.orguzh.chnih.gov.
Assessment in Human Tumor Xenograft Models
In severe combined immune-deficient (SCID) mice, Imexon reduced the development of human lymphoma iiarjournals.orguzh.chresearchgate.net. Imexon also significantly inhibited MiaPaCa-2 pancreatic tumor growth in SCID mice nih.gov. In this model, Imexon treatment at 100 mg/kg/d for 9 days resulted in a tumor growth inhibition (% T/C) of 27% of control and a tumor growth delay of 21 days, indicating activity by NCI standards nih.gov. Studies have also evaluated Imexon in human A375 melanoma xenograft models iiarjournals.org.
Evaluation in Murine Leukemia Models (e.g., P-388, L-1210)
Imexon has shown activity in murine tumor models bearing either P-388 or L-1210 leukemia iiarjournals.orguzh.chnih.gov. These leukemia models are well-established systems for evaluating antileukemic properties of agents researchgate.netresearchgate.net. Imexon was active in mice bearing either P-388 or L-1210 leukemia, suggesting activity in lymphoproliferative tumors nih.gov.
Data Tables
| Cancer Type | Cell Lines Tested | Key Findings (In Vitro) | Relevant Citations |
| Multiple Myeloma | RPMI 8226, NCI-H929, U266, IM-9, 8226/S, MM.1S, ARH-77, H929, 8226/I, C2E3, 1-310, 1-414, DOX-1V, DOX-10V | Cytotoxic activity (IC₅₀ 30-40 μM in sensitive lines), induces apoptosis, activity in sensitive and resistant lines. | ashpublications.orgaacrjournals.orgscilit.comnih.govdntb.gov.ua |
| Lymphoma | H9, Raji | Augmented radiosensitivity, inhibited proliferation, induced apoptosis, caused G2/M arrest. | iiarjournals.orguzh.ch |
| Acute Promyelocytic Leukemia | NB-4 | Cytotoxic activity (IC₅₀ 30-40 μM). | ashpublications.orgscilit.com |
| Pancreatic Cancer | Panel of six human pancreatic carcinoma cell lines, MiaPaCa-2 | Concentration- and time-dependent apoptosis, mean IC₅₀ 200 μM (48h), G2 arrest, increased ROS. | nih.govnih.gov |
| Melanoma | A375 | Synergistic with certain chemotherapeutic drugs in vitro, additive with dacarbazine in vitro. | iiarjournals.orguzh.chiiarjournals.org |
| Murine Model | Human Tumor Xenograft/Murine Leukemia | Key Findings (In Vivo) | Relevant Citations |
| SCID Mice | Human Lymphoma Xenograft | Reduced development of human lymphoma. | iiarjournals.orguzh.chresearchgate.net |
| SCID Mice | MiaPaCa-2 Pancreatic Tumor Xenograft | Significantly inhibited tumor growth (27% T/C), tumor growth delay of 21 days. | nih.gov |
| Mice | P-388 Murine Leukemia | Showed activity. | iiarjournals.orguzh.chnih.gov |
| Mice | L-1210 Murine Leukemia | Showed activity. | iiarjournals.orguzh.chnih.gov |
| SCID Mice | A375 Human Melanoma Xenograft | Combination with dacarbazine not effective in reducing tumors in vivo despite in vitro additivity and altered pharmacokinetics. | iiarjournals.org |
Combination Therapy in Preclinical Settings
Imexon has been explored in combination with other therapeutic agents to assess potential synergistic effects and enhance antitumor efficacy.
Synergistic Interactions with Conventional Chemotherapeutic Agents (e.g., Gemcitabine (B846), Docetaxel (B913), Cisplatin, Dacarbazine, Melphalan (B128), Cytarabine, Fluorouracil)
Preclinical studies have demonstrated synergistic interactions between Imexon and several conventional chemotherapeutic agents in various cancer cell lines nih.gov. In studies using human melanoma (A375) and multiple myeloma (RPMI 8226) cell lines, Imexon exhibited synergy when combined with DNA-binding agents such as cisplatin, dacarbazine, and melphalan nih.gov. Synergy was also observed with pyrimidine-based antimetabolites including cytarabine, fluorouracil, and gemcitabine in both cell lines nih.gov. Docetaxel was found to be synergistic with Imexon in both melanoma and myeloma cell lines nih.gov.
The degree of synergy can be analyzed using methods like the Median Effect method, where synergy is inferred for combination index (C.I.) values less than 1.0 nih.gov.
Here is a summary of synergistic interactions observed in preclinical studies:
| Conventional Chemotherapeutic Agent | Imexon Combination Synergy (A375 Melanoma) | Imexon Combination Synergy (RPMI 8226 Myeloma) |
| Cisplatin | Synergistic | Synergistic |
| Dacarbazine | Synergistic | Synergistic |
| Melphalan | Synergistic | Synergistic |
| Cytarabine | Synergistic | Synergistic |
| Fluorouracil | Synergistic | Synergistic |
| Gemcitabine | Synergistic | Synergistic |
| Docetaxel | Synergistic | Synergistic |
Enhancement of Radiosensitivity in Tumor Cells
Imexon has shown the ability to enhance the sensitivity of tumor cells to ionizing radiation in preclinical in vitro studies iiarjournals.orgnih.gov. In human lymphoma cell lines (H9 and Raji), Imexon significantly augmented radiosensitivity iiarjournals.orgnih.gov. Exposure to 40 µM Imexon for 48 hours prior to irradiation potently enhanced the radiosensitivity of both cell lines tested iiarjournals.orgnih.gov. This effect was observed at clinically achievable doses of Imexon nih.gov.
Elucidation of Mechanistic Basis for Combination Synergy
The mechanisms underlying the synergistic interactions between Imexon and other agents have been explored in preclinical research. The consistent synergy observed between Imexon and alkylating agents like melphalan, cisplatin, and dacarbazine may be related to Imexon's effect on lowering sulfhydryl levels, which could increase cellular sensitivity to the electrophilic species produced by alkylators nih.gov.
The notable synergy with pyrimidine-based antimetabolites, such as cytarabine, fluorouracil, and gemcitabine, was initially unexpected nih.gov. While a glutathione-depletion mechanism is less likely to fully explain this synergy, it may be linked to the induction of cell cycle arrest in the S-phase by Imexon nih.gov. Cytarabine and gemcitabine are metabolized by cytidine (B196190) deaminase, an enzyme dependent on reduced sulfhydryls for activity, but this does not fully account for the observed synergy nih.gov.
In the context of radiosensitization, Imexon's ability to enhance the effects of radiation appears to be independent of glutathione levels at certain concentrations nih.gov. Proposed mechanisms for this radiosensitization include the induction of apoptosis and cell cycle redistribution, specifically the accumulation of cells in the radiosensitive G2/M phase iiarjournals.orgnih.gov. Imexon has been shown to induce caspase-3 activation and PARP cleavage, key events in the apoptotic pathway iiarjournals.orgnih.gov. Additionally, Imexon-induced apoptosis may correlate with the formation of reactive oxygen species, depletion of thiols, and mitochondrial alterations at higher concentrations iiarjournals.org.
Translational Research and Biomarker Development for Imexon
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are crucial for understanding a drug's effect on the body and for optimizing its therapeutic use. For Imexon, these biomarkers are closely linked to its pro-oxidant activity.
Imexon is known to react with sulfhydryl groups, leading to the depletion of cellular thiols such as cysteine and glutathione (B108866) nih.govnih.gov. This depletion can result in an increase in the oxidized forms of these thiols, such as cystine, in the plasma. Monitoring the levels of circulating thiols and their oxidized counterparts can therefore serve as a systemic indicator of Imexon's biological activity. HPLC studies have demonstrated that in human 8226 myeloma cells, Imexon depletes cellular stores of cysteine and glutathione nih.gov. The major thiol couples that determine the redox potential in plasma are reduced cysteine (CyS)/cystine (CySS) and reduced glutathione (GSH)/oxidized glutathione (GSSG) nih.govdntb.gov.ua. Changes in the ratios of these couples can reflect the systemic oxidative stress induced by Imexon.
A primary mechanism of Imexon's antitumor activity is the induction of oxidative stress within cancer cells aacrjournals.org. This is characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in the levels of reduced glutathione (GSH), a major cellular antioxidant nih.govnih.govnih.gov.
Intracellular ROS Levels: Studies have shown that Imexon treatment leads to a dose-dependent elevation of ROS in pancreatic and myeloma cancer cells nih.govnih.gov. This accumulation of ROS contributes to cellular damage and apoptosis.
Glutathione Status: Imexon has been shown to deplete intracellular glutathione levels nih.govnih.gov. The inhibition of glutathione synthesis has been found to increase Imexon's cytotoxicity, while supplementation with the glutathione precursor N-acetylcysteine (NAC) can protect cells from Imexon-induced cell death nih.gov. Therefore, measuring the ratio of reduced to oxidized glutathione (GSH/GSSG) within tumor cells or surrogate tissues can serve as a direct biomarker of Imexon's pharmacodynamic effect.
Table 1: Effect of Imexon on Cellular Redox State
| Parameter | Effect of Imexon Treatment | Cell Types Studied | References |
|---|---|---|---|
| Intracellular ROS | Increased | Pancreatic cancer cells, Myeloma cells | nih.govnih.gov |
| Reduced Glutathione (GSH) | Decreased | Myeloma cells, Pancreatic cancer cells | nih.govnih.gov |
Exposure to Imexon triggers a cellular response to oxidative stress, which involves the upregulation of a number of antioxidant genes aacrjournals.orgnih.govnih.gov. This adaptive response can be measured through gene expression profiling to develop a "redox signature score." In a phase I clinical trial, treatment with Imexon led to the up-regulation of many antioxidant genes in peripheral blood mononuclear cells (PBMCs) of patients nih.gov. This indicates that a predominant biological effect of Imexon is a change in the cellular redox state that can be monitored in surrogate tissues through increased antioxidant gene expression nih.govnih.gov. Genes that are commonly upregulated include those regulated by the Nrf2/ARE and c-Jun/AP-1 pathways, such as thioredoxin reductase-1, glutaredoxin-2, and peroxiredoxin-3 aacrjournals.orgnih.gov.
Development of Predictive Biomarkers for Clinical Response
Predictive biomarkers aim to identify patients who are most likely to respond to a particular therapy. For Imexon, these biomarkers are also linked to the cellular redox state and the tumor microenvironment.
Building on the concept of a redox signature as a pharmacodynamic biomarker, research has explored its potential to predict clinical response. In a phase II study of Imexon in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NHL), gene expression analysis was performed on pre-treatment tumor specimens researchgate.net. This analysis included a 13-gene redox signature score. The study found that a higher redox score, along with the expression of specific antioxidant-related genes, correlated with clinical responses researchgate.net.
Table 2: Correlation of Gene Expression with Clinical Response to Imexon in B-cell NHL
| Gene/Signature | Association with Clinical Response | Reference |
|---|---|---|
| Redox Signature Score | Higher score correlated with response | researchgate.net |
| GPX1 | Higher expression correlated with response | researchgate.net |
| SOD2 | Higher expression correlated with response | researchgate.net |
The tumor microenvironment plays a critical role in treatment response. In the same phase II study of Imexon in B-cell NHL, the expression of CD68, a marker for macrophages, in pre-treatment tumor specimens was found to correlate with clinical responses researchgate.net. Patients who responded to Imexon therapy had a higher expression of CD68 in their tumors researchgate.net. This suggests that the presence of macrophages in the tumor microenvironment may influence the efficacy of Imexon, and CD68 expression could serve as a potential predictive biomarker for patient selection.
Clinical Research and Therapeutic Evaluation of Imexon
Early Phase Clinical Investigations
Early phase clinical trials aimed to characterize the behavior of imexon in the human body and identify its biological effects.
Pharmacokinetic Characterization and Disposition in Human Subjects
Pharmacokinetic studies in humans have shown that imexon exhibits dose-independent clearance. nih.govascopubs.org In a Phase I trial involving patients with advanced solid tumors, intravenous imexon administered over 30 to 45 minutes daily for 5 consecutive days every other week demonstrated a mean half-life of 95 minutes. nih.govascopubs.org Preliminary data from an earlier phase I study indicated a peak blood level of 15 µcg/ml with a half-life of approximately 30 minutes at a dose of 105 mg/m²/day. ascopubs.org Peak blood levels achieved at the maximum tolerated dose (MTD) in a Phase I study were reported to be well in excess of those shown to have antitumor effects in preclinical testing. appliedclinicaltrialsonline.com
Pharmacodynamic Correlates Observed in Clinical Trials
Pharmacodynamic studies have investigated the biological effects of imexon administration. In a Phase I trial, a correlation was observed between a decrease in plasma levels of cystine, a thiol-containing compound, and blood levels of imexon. nih.govascopubs.orgappliedclinicaltrialsonline.com This finding provides support for the proposed mechanism of action where imexon exerts effects by binding thiols in cells, potentially leading to increased intracellular anti-oxidant levels. appliedclinicaltrialsonline.com Plasma thiol levels, specifically cystine, showed a dose- and area under the curve-dependent decrease 8 hours after dosing at or above 750 mg/m²/d. nih.govascopubs.org Preclinical studies in mice also showed that imexon treatment led to a significant decrease in plasma cystine levels 2-4 hours after drug administration, suggesting plasma cystine levels as a potential biomarker of imexon activity in vivo. nih.gov
Single-Agent Efficacy Trials (Phase 2 Studies)
Phase 2 studies have evaluated the efficacy of imexon as a single agent in specific cancer types.
Evaluation in Follicular and Aggressive Lymphoma Subtypes
Within the Phase 2 study of imexon in B-cell NHL, specific responses were observed in follicular lymphoma and DLBCL subtypes. ashpublications.orgnih.gov Among the 9 patients with follicular lymphoma, 4 responded to treatment. ashpublications.orgnih.gov In the diffuse large B-cell lymphoma cohort, 2 out of 5 patients showed a response. ashpublications.orgnih.gov An earlier Phase I study had also noted a partial response in a heavily pretreated patient with non-Hodgkin's lymphoma. ashpublications.orgnih.govascopubs.org Gene expression analyses conducted in the Phase 2 study suggested that the expression of redox-related genes, such as GPX1 and SOD2, and a higher redox score correlated with clinical responses, indicating that pretreatment markers of oxidative stress might help identify patients likely to respond to imexon. ashpublications.orgnih.gov
Here is a summary of the response rates in the Phase 2 B-cell NHL study:
| Lymphoma Subtype | Number of Patients | Number of Responders | Response Rate (%) |
| Follicular Lymphoma | 9 | 4 | 44.4 |
| Diffuse Large B-cell Lymphoma | 5 | 2 | 40.0 |
| Overall (B-cell NHL) | 22 | 7 | 31.8 |
Efficacy in Other Advanced Solid Malignancies
Imexon has also been investigated in patients with advanced solid tumors in Phase I and Phase II trials. A Phase I study included patients with a variety of solid tumors such as melanoma, pancreatic, ovarian, colon, uterine, lung, and prostate cancers. appliedclinicaltrialsonline.com While the primary goal was to determine the MTD and evaluate pharmacokinetics and pharmacodynamics, this study also provided objective evidence of antitumor activity. appliedclinicaltrialsonline.com In this Phase I study, six out of 26 patients who received at least two courses of imexon achieved disease stabilization lasting more than 3 months, although no objective responses were reported at that stage of dose escalation up to 570 mg/m²/day. ascopubs.org
In a Phase I dose-escalation trial evaluating imexon in combination with gemcitabine (B846) in patients with advanced pancreatic cancer, an encouraging response rate was observed. This trial reported a 19% partial response rate and an additional 50% rate of stable disease among 76 evaluable patients. nih.govscispace.com
Imexon has been investigated for potential use in other solid tumors, including melanoma, ovarian cancer, and pancreatic cancer. nih.gov
Combination Therapy Clinical Trials
Combination therapy trials with Imexon have explored its synergistic potential observed in preclinical models. nih.govaacrjournals.org
Imexon in Combination with Gemcitabine for Pancreatic Adenocarcinoma
A phase I trial evaluated Imexon in combination with gemcitabine as a first-line therapy for patients with advanced pancreatic cancer. nih.govnih.gov The rationale for this combination was based on preclinical data showing synergy between the two agents in pancreatic cancer cell lines and mouse xenograft models. nih.govarizona.eduscispace.comascopubs.org The study utilized a dose-escalation design with patients receiving Imexon and gemcitabine on different regimens and schedules. nih.govnih.gov
A subsequent randomized phase II study compared gemcitabine plus Imexon to gemcitabine plus placebo in patients with previously untreated metastatic pancreatic adenocarcinoma. nih.gov Patients were randomized to receive gemcitabine at 1000 mg/m² on days 1, 8, and 15 with either Imexon at 875 mg/m² or placebo on days 1, 8, and 15 every 28 days. nih.gov
Imexon in Combination with Docetaxel (B913) for Breast, Non-Small Cell Lung, and Prostate Cancer
A phase I trial investigated the combination of Imexon with docetaxel in patients with advanced breast, non-small cell lung cancer (NSCLC), and prostate cancer. nih.govaacrjournals.org This trial was designed to determine the maximum tolerated dose (MTD) of Imexon when administered with a fixed dose of docetaxel. nih.gov Patients in this study had advanced, previously treated solid tumors known to be sensitive to taxanes. aacrjournals.org Imexon was administered intravenously on days 1-5 every 21 days, followed by docetaxel on day 1. nih.gov
Assessment of Clinical Benefit and Objective Response Rates in Combination Regimens
In the phase I trial of Imexon and gemcitabine in advanced pancreatic cancer, among 79 evaluable patients, there was a confirmed partial response (PR) rate of 11.4%, an unconfirmed PR rate of 8.9%, and stable disease (SD) in 48.1% of patients. nih.gov This resulted in a disease control rate (PR + SD) of approximately 70%. nih.gov The median duration of confirmed partial responses was 8.7 months. nih.gov
The randomized phase II study of Imexon plus gemcitabine versus gemcitabine plus placebo in metastatic pancreatic adenocarcinoma reported objective response rates. In the Imexon arm, 7 patients had objective responses (13.7%), while in the placebo arm, 9 patients had objective responses (17%). nih.gov
In the phase I trial combining Imexon with docetaxel for breast, NSCLC, and prostate cancer, activity was observed in some patients. nih.gov Among 34 patients, there were 2 partial responses (1 in NSCLC, 1 in prostate cancer) and 2 minor responses (1 in breast cancer, 1 in NSCLC). nih.gov Additionally, 11 patients had stable disease, including those with minor responses. nih.gov Six patients demonstrated stable disease for at least 3 months (one with breast cancer, two with prostate cancer, and three with NSCLC). nih.gov
The following table summarizes the objective response rates and disease control rates observed in these combination trials:
| Combination Regimen | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Stable Disease (SD) | Disease Control Rate (DCR) (ORR + SD) |
| Imexon + Gemcitabine | Advanced Pancreatic Adenocarcinoma | Phase I | 11.4% (confirmed PR) | 48.1% | ~70% nih.gov |
| 8.9% (unconfirmed PR) | |||||
| Imexon + Gemcitabine | Metastatic Pancreatic Adenocarcinoma | Phase II | 13.7% | Not specified | Not specified |
| Imexon + Docetaxel | Breast, NSCLC, and Prostate Cancer | Phase I | 2 partial responses, 2 minor responses | 11 patients (including minor responses) | Not explicitly calculated |
Analysis of Clinical Trial Outcomes and Future Therapeutic Directions
The phase I trial of Imexon in combination with docetaxel indicated that the combination was tolerable and showed some evidence of antitumor activity in heavily pretreated patients across different tumor types. nih.govaacrjournals.org The observed responses in this phase I study warranted further investigation in phase II trials, with a phase II trial in NSCLC being planned. nih.gov
Future therapeutic directions for Imexon may involve exploring different combination partners, optimizing dosing schedules, or identifying specific patient populations who might be more likely to benefit based on predictive biomarkers. ashpublications.orgnih.govscispace.commdpi.com The preclinical mechanism of action of Imexon, involving oxidative stress and thiol binding, suggests potential interactions that could be further investigated to enhance its therapeutic index. arizona.eduscispace.com
Mechanisms of Imexon Resistance
Development and Characterization of Imexon-Resistant Cell Lines
Imexon-resistant cell lines have been developed through continuous exposure of sensitive cell lines to increasing concentrations of Imexon. aacrjournals.orgnih.gov A notable example is the RPMI8226/I cell line, derived from the parental RPMI8226 multiple myeloma cell line. aacrjournals.orgnih.gov Characterization of such resistant cell lines reveals key differences compared to their sensitive counterparts, providing insights into resistance mechanisms. aacrjournals.orgnih.gov These differences include altered mitochondrial morphology, increased antioxidant defenses, and modifications in apoptotic signaling pathways. aacrjournals.org
Intrinsic Cellular Mechanisms of Resistance
Intrinsic cellular mechanisms of resistance to Imexon involve adaptations within the cell that mitigate the oxidative stress and apoptotic signals induced by the drug. aacrjournals.org
Mitochondrial Adaptations and Ultrastructural Alterations
Imexon is known to induce mitochondrial alterations in sensitive cells, including changes in mitochondrial membrane potential and ultrastructural modifications like swelling. aacrjournals.orgashpublications.orgnih.gov In Imexon-resistant cells, such as RPMI8226/I, transmission electron microscopy has revealed significant changes in mitochondrial morphology compared to parental cells, while other cellular compartments showed no such alterations. aacrjournals.org Furthermore, unlike sensitive cells, Imexon exposure in resistant cells does not lead to a loss of mitochondrial membrane potential or an increase in reactive oxygen species (ROS) levels. aacrjournals.org These findings suggest that resistant cells maintain normal mitochondrial membrane potential and low ROS levels even in the presence of Imexon, contributing to their survival. aacrjournals.org
Enhanced Antioxidant Defense Systems (e.g., Increased Glutathione (B108866) Levels, Overexpression of Thioredoxin-2)
A significant mechanism of Imexon resistance involves the upregulation of cellular antioxidant defense systems. Imexon's action is linked to the depletion of thiols like glutathione (GSH) and the induction of oxidative stress. aacrjournals.orgnih.govnih.govarizona.edu Imexon-resistant cell lines exhibit increased levels of glutathione, providing enhanced protection against oxidative damage. aacrjournals.org For instance, in RPMI8226/I cells, GSH levels were found to be approximately 60% higher than in the parental RPMI8226 cells. aacrjournals.org
| Cell Line | GSH Concentration (nmol/mg protein) | GSSG Concentration (nmol/mg protein) | GSH:GSSG Ratio |
| RPMI8226 | 92.1 ± 8.5 | 1.43 ± 0.14 | 64.4 |
| RPMI8226/I | 147.0 ± 7.2 | 2.79 ± 0.35 | 52.8 |
Data derived from search result aacrjournals.org.
Overexpression of proteins involved in redox regulation and antioxidant defense also contributes to resistance. Thioredoxin-2 (Thioredoxin-2), a mitochondrial protein, is overexpressed in Imexon-resistant RPMI8226/I cells. aacrjournals.orgnih.govarizona.edu Thioredoxin-2 is part of the thioredoxin system, which plays a crucial role in protecting cells against oxidative stress and regulating apoptosis. nih.govmdpi.comaacrjournals.org Increased levels of Thioredoxin-2 in the mitochondria of resistant cells likely help to counteract the oxidative effects of Imexon and prevent the induction of apoptosis. aacrjournals.orgnih.govarizona.edu Other antioxidant genes, such as thioredoxin reductase-2 and glutaredoxin-2, which are involved in mitochondrial redox regulation, have also been implicated. nih.gov
Modifications in Apoptotic Signaling Pathways
Imexon induces apoptosis in sensitive cells through mechanisms involving mitochondrial alterations and the release of cytochrome c, leading to the activation of caspases. aacrjournals.orgashpublications.orgnih.govarizona.edu Resistance to Imexon can involve modifications in these apoptotic signaling pathways that prevent or reduce the extent of cell death. aacrjournals.orgmdpi.com In Imexon-resistant RPMI8226/I cells, the release of cytochrome c from mitochondria was observed only at high concentrations of Imexon, indicating an inhibition of apoptosis at the mitochondrial level. aacrjournals.org Western blot analysis of RPMI8226/I cells revealed significantly elevated levels of the antiapoptotic protein Bcl-2, which is known to reside mainly in the mitochondria and plays a key role in regulating mitochondrial integrity and preventing cytochrome c release. aacrjournals.orgmdpi.comaacrjournals.org The increased expression of antiapoptotic mitochondrial proteins like Bcl-2 contributes to the resistance phenotype by interfering with the intrinsic apoptotic pathway activated by Imexon. aacrjournals.orgmdpi.com
Cross-Resistance Profiles with Other Anticancer Agents (e.g., Arsenic Trioxide, Doxorubicin)
Studies on Imexon-resistant cell lines have also examined their sensitivity to other anticancer agents to determine cross-resistance profiles. aacrjournals.orgnih.gov Imexon-resistant RPMI8226/I cells did not show significant differences in sensitivity to several cytotoxic drugs, including mitoxantrone, mitomycin C, melphalan (B128), methotrexate, cytarabine, cisplatin, vincristine, and paclitaxel. aacrjournals.orgnih.gov However, these cells exhibited cross-resistance to certain agents, notably arsenic trioxide and doxorubicin (B1662922). aacrjournals.orgnih.govnih.gov
RPMI8226/I cells were found to be cross-resistant to arsenic trioxide, doxorubicin, fluorouracil, etoposide, irinotecan, and particularly resistant to IFN-α. aacrjournals.orgnih.gov The cross-resistance to arsenic trioxide is notable, as both Imexon and arsenic trioxide have been shown to induce apoptosis, loss of mitochondrial membrane potential, GSH depletion, ROS formation, and cytochrome c release. aacrjournals.org This suggests potential similarities in their mechanisms of action and resistance. aacrjournals.org
While cross-resistance to doxorubicin, etoposide, irinotecan, and fluorouracil was observed, the degree of resistance was generally lower than that to Imexon, with the exception of IFN-α, to which RPMI8226/I cells were significantly more resistant. aacrjournals.org The overexpression of the lung resistance protein (LRP), also known as major vault protein, in RPMI8226/I cells may contribute to the observed cross-resistance to some of these drugs. aacrjournals.org
| Drug | Sensitivity in RPMI8226/I cells compared to RPMI8226 |
| Imexon | Resistant |
| Arsenic Trioxide | Cross-resistant |
| Doxorubicin | Cross-resistant |
| Fluorouracil | Cross-resistant |
| Etoposide | Cross-resistant |
| Irinotecan | Cross-resistant |
| IFN-α | Highly cross-resistant |
| Mitoxantrone | No significant difference |
| Mitomycin C | No significant difference |
| Melphalan | No significant difference |
| Methotrexate | No significant difference |
| Cytarabine | No significant difference |
| Cisplatin | No significant difference |
| Vincristine | No significant difference |
| Paclitaxel | No significant difference |
Data compiled from search results aacrjournals.orgnih.gov.
Immunomodulatory Aspects and Broader Biological Effects of Imexon
Effects on Immune Cell Function (e.g., B Lymphocytes, Natural Killer Cells)
Studies have examined imexon's impact on various immune cell populations. In a murine model of retroviral infection, imexon treatment led to an increase in the percentage of total T cells, T helper cells, and T suppressor/cytotoxic cells in the spleen. nih.gov Conversely, the percentage of B cells was observed to decrease in both infected and uninfected mice treated with imexon. nih.gov
The effect of imexon on Natural Killer (NK) cells has also been investigated. NK cells are lymphocytes that play a crucial role in the innate immune system, known for their ability to kill infected cells and detect early signs of cancer without prior sensitization. immunology.orgclevelandclinic.org In the context of the murine retrovirus model, splenic NK cell activity was not markedly affected by imexon treatment. nih.gov However, other immunomodulatory agents examined in similar retroviral models have shown the ability to augment the cytolytic activity of splenic NK cells. nih.gov While some studies suggest a selective inhibitory effect of imexon on B lymphocytes in certain disease models and cytotoxicity in lymphoma cell lines nih.gov, research on its direct impact on NK cell activity appears less pronounced in the available literature.
Antiviral Activity in Murine Retrovirus-Induced Immunodeficiency Models
Murine retrovirus systems have served as valuable in vivo models for evaluating potential therapeutic agents against retroviral infections, including those relevant to acquired immunodeficiency syndrome (AIDS). nih.govnih.gov Imexon has been evaluated in such models, including the Friend virus complex (FV) infection model and the Rauscher murine leukemia retrovirus system. nih.govnih.gov
In a study using a hybrid mouse strain infected with the Friend virus complex, imexon treatment initiated after inoculation significantly reduced splenomegaly, splenic cell-free virus titers, and viral RNA. nih.gov While viral infectious centers and plasma virus titers were reduced, the effect on survival was not statistically significant, suggesting the antiviral effects might be transient. nih.gov
In the Rauscher murine retrovirus model, imexon demonstrated effectiveness in reducing splenomegaly, viremia, and serum reverse transcriptase levels, even when treatment was initiated several days after virus infection. nih.govtandfonline.com Imexon also significantly prolonged the survival of infected mice in this model. nih.gov Although effective, imexon did not completely eliminate the retroviral infection in treated mice. nih.gov Studies using different mouse strains, including severe combined immune-deficient (SCID) mice lacking functional T and B cell immunity, indicated that imexon's efficacy in reducing virally-induced splenomegaly did not require functional T or B cell immunity. nih.gov This suggested that imexon's action in this context might not involve the specific elimination of virally infected cells but could operate through other mechanisms. nih.gov
Interplay between Oxidative Stress Modulation and Anti-Tumor Immune Responses
Imexon is recognized as a pro-oxidant molecule. nih.gov Its mechanism of action is believed to involve the induction of oxidative stress, particularly in cancer cells. iiarjournals.orgnih.govmdpi.comscilit.comashpublications.orgnih.gov Imexon, an aziridine-containing compound, is thought to react with sulfhydryl groups, leading to the depletion of cellular thiols, such as glutathione (B108866) (GSH), and a subsequent increase in reactive oxygen species (ROS). iiarjournals.orgnih.govmdpi.comashpublications.orgnih.govaacrjournals.org This disruption of the cellular redox balance can induce mitochondrial alterations and apoptosis in sensitive cells. iiarjournals.orgscilit.comashpublications.orgaacrjournals.org
The interplay between oxidative stress modulation and anti-tumor immune responses is a complex area of research. While high levels of oxidative stress can directly induce cancer cell death, the effect of oxidative stress-inducing treatments on the immune system can be multifaceted, potentially being both immunostimulatory and immunosuppressive. mdpi.com Cancer cells often exhibit higher levels of ROS but also possess enhanced antioxidant capacities to maintain redox balance. mdpi.commdpi.com Targeting this altered redox state in cancer cells is considered a therapeutic strategy. mdpi.commdpi.com
Imexon's ability to induce oxidative stress and deplete thiols has been correlated with its cytotoxic activity in various cancer cell lines, including myeloma and lymphoma cells. iiarjournals.orgnih.govscilit.comashpublications.orgaacrjournals.org Studies have shown that imexon treatment can lead to the formation of ROS and loss of mitochondrial membrane potential in sensitive cell lines. scilit.comashpublications.orgashpublications.org Treatment with antioxidants has been shown to protect cells against these effects of imexon, further supporting the role of oxidative stress in its mechanism of action. scilit.comashpublications.org
Future Research Directions and Emerging Therapeutic Potential for Imexon
Further Elucidation of Unresolved Molecular and Cellular Pathways of Action
Despite progress in understanding Imexon's pro-oxidant mechanism, the full spectrum of its molecular and cellular pathways of action remains to be completely elucidated. researchgate.netaacrjournals.orgarizona.educancer.gov Research indicates that Imexon induces oxidative stress by binding to reduced sulfhydryl groups, depleting glutathione (B108866), and increasing ROS levels, which subsequently affects mitochondrial membrane potential and triggers apoptosis. drugbank.comnih.govaacrjournals.orgiiarjournals.orgaacrjournals.org Imexon has also been shown to disrupt redox balance in the endoplasmic reticulum (ER), leading to ER stress and inhibition of protein synthesis. nih.goviiarjournals.orgaacrjournals.orgnih.gov
Future research should focus on identifying all key molecular targets and downstream signaling cascades affected by Imexon-induced oxidative stress. This includes a deeper investigation into how Imexon interacts with specific proteins and enzymes involved in redox homeostasis, protein folding, and cell death pathways. For instance, studies have explored the role of eIF2B5 in Imexon-induced growth inhibition in pancreatic cancer cells, suggesting protein synthesis pathways as potential mediators. aacrjournals.orgnih.gov Further research could utilize advanced techniques such as DNA microarray studies to compare gene expression profiles in Imexon-sensitive and -resistant cell lines to identify critical differences in their molecular responses. researchgate.net Understanding these intricate pathways will be essential for optimizing Imexon's use and predicting patient response.
Refining Patient Selection through Biomarker-Driven Approaches
Identifying biomarkers that predict patient response to Imexon is a critical area for future research to refine patient selection and personalize therapy. Given Imexon's mechanism of action involving oxidative stress, biomarkers related to cellular redox status and antioxidant capacity are of particular interest.
Studies in B-cell non-Hodgkin lymphoma (NHL) have suggested that antioxidant-related gene expression and a mathematically derived redox score could predict clinical activity of Imexon. nih.govnih.gov Specifically, gene expression analyses revealed that CD68 and the redox-related genes GPX1 and SOD2 correlated with clinical responses. nih.gov Plasma cystine levels have also been proposed as a potential biomarker of Imexon activity in vivo, as Imexon treatment led to a significant decrease in cystine levels in mouse plasma. nih.gov
Future research should aim to validate these potential biomarkers in larger clinical cohorts and explore additional markers that reflect the cellular response to oxidative stress and ER stress induced by Imexon. This could involve investigating the levels of specific proteins, metabolites, or genetic signatures that are altered upon Imexon exposure in sensitive versus resistant tumors. Developing reliable and easily measurable biomarkers will be crucial for identifying patients most likely to benefit from Imexon therapy and for guiding treatment decisions.
Rational Design of Novel Combination Therapies
The potential for combining Imexon with other anticancer agents is a significant area of emerging therapeutic potential. Preclinical studies have shown synergistic activity between Imexon and other agents in various cancer models. For example, synergy was noted between Imexon and gemcitabine (B846) in human pancreatic cancer cell lines and mouse xenograft models. nih.gov Imexon has also been shown to augment the sensitivity of human lymphoma cells to ionizing radiation. nih.gov
Future research should focus on the rational design of novel combination therapies based on a deeper understanding of Imexon's mechanism and potential synergistic interactions. This involves identifying combinations that can enhance Imexon's pro-oxidant effects, overcome resistance mechanisms, or target complementary pathways.
Integration with Modern Targeted Therapies and Immunotherapies
Integrating Imexon with modern targeted therapies and immunotherapies holds promise for improving treatment outcomes. Given that Imexon induces oxidative stress and can affect the tumor microenvironment, combining it with agents that modulate the immune response or target specific molecular vulnerabilities in cancer cells warrants further investigation.
Research into combining immunotherapy with other modalities, such as chemotherapy and targeted therapies, is an active area, with the goal of enhancing antitumor responses and overcoming resistance. mdpi.comnih.govmdpi.com While direct research on Imexon combinations with specific modern targeted therapies or immunotherapies was not extensively detailed in the search results, the principle of combining redox-modulating agents with these newer therapies is a logical next step. Future studies could explore combinations of Imexon with immune checkpoint inhibitors, CAR-T cell therapy, or targeted agents that interfere with DNA repair, cell survival pathways, or the tumor microenvironment. nih.govmdpi.comoaepublish.com Understanding how Imexon-induced oxidative stress influences the tumor immune landscape will be crucial for designing effective immuno-oncology combinations.
Strategies to Overcome and Prevent Drug Resistance in Combination Regimens
Drug resistance remains a major challenge in cancer treatment, and future research with Imexon must address strategies to overcome and prevent its development, particularly in combination regimens. mdpi.comnih.govicr.ac.ukpcrf-kids.org Understanding the mechanisms by which cancer cells develop resistance to Imexon, both as a single agent and in combination, is essential.
Potential mechanisms of resistance could involve alterations in antioxidant defense systems, changes in drug uptake or efflux, or activation of alternative survival pathways. mdpi.comnih.gov Studies comparing Imexon-sensitive and -resistant cell lines, such as RPMI 8226 and U266 in multiple myeloma, could provide insights into resistance mechanisms. researchgate.net
Future research should focus on identifying these resistance mechanisms and developing rational combination strategies that can circumvent them. This could involve combining Imexon with inhibitors of antioxidant pathways, efflux pumps, or key survival signaling nodes that are activated in resistant cells. mdpi.comnih.gov Furthermore, investigating the temporal sequencing of agents in combination regimens may be important to optimize efficacy and minimize the development of resistance.
Exploration of Therapeutic Potential in Underexplored Malignancies and Disease Subtypes
While Imexon has been investigated in certain cancers, including multiple myeloma, lymphoma, and pancreatic cancer, its therapeutic potential in other underexplored malignancies and disease subtypes warrants further investigation. nih.govnih.govnih.govwikipedia.org
Imexon's mechanism of action, which exploits the altered redox balance in cancer cells, suggests it could have activity in a broader range of tumor types that exhibit high levels of oxidative stress or are particularly vulnerable to its disruption. ontosight.ainih.goviiarjournals.orgnih.gov Preclinical data has shown anticancer activity against various cancer subtypes, including breast, non-small-cell lung, and prostate cancer. iiarjournals.org Imexon is currently being studied for the treatment of pancreatic, lung, breast, prostate, melanoma, and multiple myeloma cancers. drugbank.comwikipedia.org
Future research should include preclinical studies and early-phase clinical trials to evaluate Imexon's activity in a wider spectrum of cancers, including rare malignancies and specific molecular subtypes of more common cancers that may be particularly susceptible to redox-based therapies. Identifying biomarkers predictive of response in these underexplored settings will be crucial for guiding patient selection.
Pharmacogenomic Investigations of Redox-Active Anticancer Agents
Pharmacogenomic studies are essential to understand how genetic variations influence patient response to redox-active anticancer agents like Imexon. These studies can help identify genetic markers that predict efficacy, toxicity, and the likelihood of developing resistance.
There is a recognized need for pharmacogenomic studies on prooxidative agents to facilitate effective anticancer therapy through selective killing of cancer cells. researchgate.netnih.govscispace.com Genetic variations in genes involved in antioxidant defense pathways, drug metabolism, and oxidative stress response could potentially influence how patients respond to Imexon.
Development of Advanced Preclinical Models for Translational Studies
The development and utilization of advanced preclinical models are crucial for bridging the gap between basic research and clinical application for compounds like Imexon. These models aim to recapitulate the complexity of human cancers and their interaction with potential therapies, thereby improving the predictability of clinical outcomes.
Early preclinical studies of Imexon utilized a variety of animal tumor models to assess its antitumor activity and pharmacokinetics. Imexon demonstrated activity in certain murine leukemia models, such as P-388 and L-1210 leukemia, but not in others, like B-16 melanoma, suggesting a potential selectivity towards lymphoproliferative tumors nih.gov. Studies in normal mice and dogs characterized Imexon's pharmacokinetics, showing rapid elimination in mice with short half-lives nih.gov.
More advanced preclinical models, particularly xenograft models, have been employed to evaluate Imexon's efficacy against human cancer cells in an in vivo setting. Human multiple myeloma cell lines, which showed in vitro sensitivity to Imexon, were used in animal models aacrjournals.org. Imexon also prevented the development of large cell lymphoma and reversed disease manifestations in a murine AIDS model, highlighting its potential in lymphoproliferative disorders aacrjournals.org.
Xenograft models involving human pancreatic cancer cell lines, such as Panc-1, have been used to investigate the efficacy of Imexon, both as a single agent and in combination with other drugs like gemcitabine. Studies in SCID mice bearing Panc-1 xenografts showed significantly greater efficacy for the combination of Imexon and gemcitabine compared to either agent alone, resulting in marked tumor growth inhibition and substantial tumor regression scispace.comnih.gov. This synergy observed in xenograft models provided a basis for subsequent clinical trials evaluating the combination in pancreatic cancer nih.govnih.gov.
Furthermore, preclinical models have been developed to explore the mechanisms underlying Imexon's activity and potential resistance. Studies using human A375 melanoma xenografts in SCID mice evaluated the combination of Imexon and dacarbazine (B1669748). While additive effects were seen in vitro, the combination was not effective in reducing tumor growth in this in vivo model, indicating potential differences in drug interaction or metabolism in a complex in vivo environment compared to cell culture iiarjournals.org.
The use of advanced preclinical models also extends to investigating the impact of Imexon on the tumor microenvironment and cellular processes. For instance, studies have utilized models to assess changes in tumor redox state following Imexon treatment, sometimes employing techniques like magnetic resonance imaging (MRI) with redox-sensitive contrast agents in xenograft models semanticscholar.org. These studies correlate changes in MRI signals with alterations in tumor thiol content, providing insights into Imexon's mechanism of action in vivo semanticscholar.org.
While xenograft models, particularly patient-derived xenografts (PDX), are valuable for evaluating the efficacy of agents against human tumors, they often lack a fully functional immune system, which is critical for evaluating immunotherapies and understanding the interplay between the drug, tumor, and host immune response transcurebioservices.comnih.govmdpi.com. Syngeneic mouse models, which use tumor cells from the same genetic background as the immunocompetent host mouse, are increasingly utilized to study cancer in the presence of an intact immune system championsoncology.comantineo.fr. These models are particularly relevant for evaluating agents that may modulate the immune response or for testing combinations with immunotherapies championsoncology.comantineo.fr. Although the search results did not provide specific details on the use of syngeneic models specifically for Imexon, the general trend in preclinical research is towards incorporating such models to gain a more comprehensive understanding of a drug's effects in a complex biological system that better mirrors the clinical setting transcurebioservices.commdpi.comchampionsoncology.com. The development of such advanced models for Imexon could provide further insights into its potential in combination with immunomodulatory approaches or in cancers where the immune response plays a significant role.
The translation of findings from preclinical models to clinical trials requires careful consideration of the strengths and limitations of each model. While preclinical studies provide scientific justification, establishing translational relevance often necessitates stricter criteria and the use of models that closely mimic the human disease, including aspects of the tumor microenvironment and immune system interaction nih.govresearchgate.net. Continued development and refinement of preclinical models, including potentially more complex co-culture systems, organoids, and humanized or syngeneic animal models, will be essential for advancing the understanding and therapeutic potential of Imexon.
Summary of Preclinical Models Used for Imexon Studies
| Model Type | Organism | Cancer Types Studied | Key Findings | Translational Relevance |
| Murine Leukemia | Mice | P-388, L-1210 leukemia, B-16 melanoma | Activity in P-388 and L-1210, but not B-16 melanoma. nih.gov | Demonstrated initial in vivo antitumor activity and pharmacokinetic profile. nih.gov |
| Murine AIDS Model | Mice | Large cell lymphoma, Murine AIDS | Prevented lymphoma development, reversed disease manifestations, prolonged survival. aacrjournals.org | Indicated potential in lymphoproliferative disorders and immune modulation. aacrjournals.org |
| Human Tumor Xenografts | Immunodeficient Mice (e.g., SCID) | Multiple Myeloma, Pancreatic Cancer (Panc-1), Melanoma (A375), Lymphoma | Activity against human myeloma cell lines. aacrjournals.org Synergy with gemcitabine in pancreatic cancer xenografts. scispace.comnih.gov Lack of efficacy with dacarbazine in melanoma xenografts. iiarjournals.org | Supported the rationale for clinical trials, particularly in pancreatic cancer. nih.govnih.gov Highlighted model-specific responses. iiarjournals.org |
Q & A
Basic: What experimental models are commonly used to evaluate Imexon’s anticancer activity in vitro?
Imexon’s preclinical efficacy is typically assessed using human cancer cell lines, such as the RPMI 8226 multiple myeloma and A375 melanoma models. These cell lines are selected based on their sensitivity to redox-modulating agents. Experimental protocols involve dose-response cytotoxicity assays (e.g., MTT or Annexin-V/PI staining) to quantify apoptosis and necrosis. Co-culture systems with stromal cells or hypoxia-inducing chambers may replicate tumor microenvironment conditions .
Basic: How does Imexon’s thiol-depleting mechanism enhance the efficacy of alkylating agents?
Imexon binds to cellular thiols (e.g., glutathione, cysteine), forming drug-thiol conjugates that reduce intracellular antioxidant capacity. This compromises the cell’s ability to neutralize reactive oxygen species (ROS) generated by alkylating agents like cisplatin. Synergy is quantified using the Chou-Talalay combination index , where values <1 indicate synergistic interactions. Researchers should measure thiol levels (via HPLC or Ellman’s assay) pre- and post-treatment to validate this mechanism .
Advanced: How can researchers address contradictory data on Imexon’s synergy with taxanes (e.g., docetaxel vs. paclitaxel)?
Inconsistent synergy between Imexon and taxanes may arise from differences in drug uptake kinetics or microtubule dynamics. To resolve this:
- Perform isobologram analysis to distinguish additive vs. synergistic effects under varying dose ratios.
- Assess P-glycoprotein (P-gp) efflux activity (via rhodamine-123 retention assays) to rule out resistance mechanisms.
- Use cell cycle synchronization (e.g., nocodazole for G2/M arrest) to evaluate phase-specific interactions .
Advanced: What methodologies are used to investigate Imexon’s dual role in HIF-1α synthesis inhibition and proteasome activity modulation?
- Pulse-chase assays with ³⁵S-methionine/cysteine quantify HIF-1α synthesis rates. Imexon-treated cells are pulsed with radiolabeled amino acids, followed by immunoprecipitation and SDS-PAGE .
- 20S proteasome activity is measured using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell-free systems or lysates from Imexon-treated MiaPaCa-2 cells .
- HIF-1α degradation kinetics are tracked under hypoxia using cycloheximide chase experiments .
Advanced: How can CuZnSOD expression levels be correlated with Imexon resistance in myeloma cells?
- Perform Western blotting or qRT-PCR to quantify CuZnSOD in Imexon-sensitive (e.g., IM-9) and resistant (e.g., U266) cell lines.
- Use siRNA knockdown of CuZnSOD in resistant lines to assess restored sensitivity via viability assays.
- Measure mitochondrial ROS (via MitoSOX probes) to determine if CuZnSOD overexpression mitigates oxidative stress .
Basic: What pharmacokinetic parameters are critical for designing Imexon dosing schedules in clinical trials?
Key parameters include:
- Half-life (t½): ~95 minutes in humans, necessitating frequent dosing (e.g., 5 consecutive days every 2 weeks).
- AUC (area under the curve): Correlates with plasma thiol depletion (e.g., cystine levels).
- MTD (maximum tolerated dose): 875 mg/m²/day, determined via accelerated titration in Phase I trials .
Advanced: How should combination therapies with Imexon account for its proteasome-inhibiting effects?
- Avoid pairing Imexon with bortezomib (a proteasome inhibitor) due to overlapping mechanisms and potential toxicity.
- Prioritize combinations with DNA-binding agents (e.g., cisplatin) or antimetabolites (e.g., gemcitabine), where Imexon’s thiol depletion enhances DNA damage.
- Validate synergy using 3D spheroid models to mimic in vivo tumor heterogeneity .
Basic: What are the key pharmacodynamic endpoints in Imexon Phase I trials?
- Plasma thiol depletion: Measured via HPLC at 8 hours post-dose.
- Neutrophil count: Monitor for dose-limiting toxicity (e.g., grade 4 neutropenia at 1,000 mg/m²).
- Tumor redox state: Assessed via FDG-PET imaging or glutathione-sensitive probes .
Advanced: How can redox-sensitive gene expression profiles be analyzed in Imexon-treated cells?
- Use cDNA microarrays or RNA-seq to identify upregulated antioxidant genes (e.g., thioredoxin reductase-1, peroxiredoxin-3).
- Validate findings with electrophoretic mobility shift assays (EMSAs) to detect transcription factor binding (e.g., Nrf2 to antioxidant response elements).
- Correlate gene expression with clinical response in PBMCs from trial participants .
Advanced: What experimental approaches resolve contradictions in Imexon’s effects on HIF-1α degradation vs. synthesis?
- Time-course experiments: Track HIF-1α levels under normoxia vs. hypoxia at multiple time points (0–24 hours).
- Proteasome inhibition controls: Co-treat with MG132 to isolate synthesis inhibition effects.
- mTOR pathway analysis: Evaluate eIF2α phosphorylation (via Western blot) to rule out global translation suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
